

(2-Methyl-1,3-oxazol-4-yl)methanol molecular weight and formula

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Compound of Interest

Compound Name: (2-Methyl-1,3-oxazol-4-yl)methanol

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Technical Guide: (2-Methyl-1,3-oxazol-4-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties of **(2-Methyl-1,3-oxazol-4-yl)methanol**, a heterocyclic organic compound. This document summarizes its molecular formula, molecular weight, and other key identifiers.

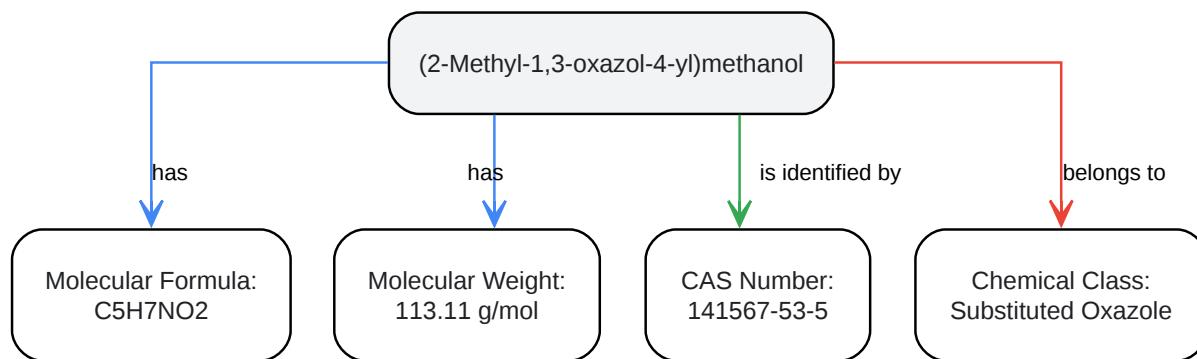
Core Compound Data

(2-Methyl-1,3-oxazol-4-yl)methanol, also known by synonyms such as (2-Methyloxazol-4-yl)methanol and 2-Methyl-4-oxazolemethanol, is a member of the oxazole family.^[1] Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom in the ring.^{[2][3]} The specific quantitative data for this compound are summarized in the table below.

Parameter	Value	Source
Molecular Formula	C5H7NO2	[1] [4]
Molecular Weight	113.11 g/mol	[1]
CAS Number	141567-53-5	[1] [4]
Purity (Typical)	≥96%	[4]

Chemical Structure and Properties

The structural arrangement of **(2-Methyl-1,3-oxazol-4-yl)methanol**, featuring a methyl group at the 2-position and a hydroxymethyl group at the 4-position of the oxazole ring, confers specific chemical properties that are of interest in medicinal chemistry and drug design. The oxazole ring itself is an important scaffold in various biologically active molecules.



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Caption: Logical relationship of **(2-Methyl-1,3-oxazol-4-yl)methanol**'s key identifiers.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis of **(2-Methyl-1,3-oxazol-4-yl)methanol** are not extensively documented in the literature found. However, general synthetic routes for substituted oxazoles can be adapted. For instance, the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, is a classic method for forming the oxazole ring.

A representative synthesis for a related compound, [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol, involves the functionalization of a pre-constructed oxazole ring, followed by nucleophilic substitution to introduce the hydroxymethyl group.^[5] While not a direct protocol, this suggests that a multi-step synthesis starting from appropriate precursors would be a viable approach.

Biological Context and Potential Applications

While specific signaling pathways involving **(2-Methyl-1,3-oxazol-4-yl)methanol** are not detailed in the reviewed literature, the oxazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.^[3] Derivatives of 2-methyl-oxazole have been investigated as potent antitubulin agents for cancer treatment.^[6] Furthermore, oxazole-containing compounds are explored for their potential as antiviral and anti-phytopathogenic agents.^[7] The presence of the hydroxymethyl group on the ring provides a key site for further chemical modification and derivatization, allowing for the exploration of structure-activity relationships in drug discovery programs.

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